molecular formula C19H19N3O3 B026898 Zolpidem 6-Carboxylic Acid CAS No. 109461-15-6

Zolpidem 6-Carboxylic Acid

Cat. No. B026898
Key on ui cas rn: 109461-15-6
M. Wt: 337.4 g/mol
InChI Key: RFUGIBAONXDHRM-UHFFFAOYSA-N
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Patent
US08673652B2

Procedure details

1M lithium hydroxide (84 ml, 15.4 mmol) was added dropwise to a solution of 6 (3.0 g, 8.53 mmol) in tetrahydrofuran (THF) (100 ml) and the solution stirred at room temperature overnight. Solvent was removed and the aqueous phase washed with chloroform, neutralized to pH 7 with 1M HCl and evaporated to dryness. The solid obtained was suspended in chloroform:methanol (9:1) (100 ml) and stirred for 1 h. The solid was removed by filtration, dried and purified by chromatography (chloroform:methanol, 9:1) to give hapten-I (1.67 g, 58%). NMR 13C(CD3OD) (d, ppm): 172.48, 171.05, 146.92, 146.09, 139.64, 132.69, 130.77, 130.01, 128.91, 127.9, 125.43, 117.55, 115.7, 38.27, 36.64, 30.53 and 21.71. MS: Mass formula (338.1503); Calc. Mass (338.1505).
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 338.1503 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 338.1505 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH3:3][N:4]([CH3:28])[C:5]([CH2:7][C:8]1[N:12]2[CH:13]=[C:14]([C:17]([O:19]C)=[O:18])[CH:15]=[CH:16][C:11]2=[N:10][C:9]=1[C:21]1[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=1)=[O:6]>O1CCCC1.C(Cl)(Cl)Cl.CO>[CH3:28][N:4]([CH3:3])[C:5]([CH2:7][C:8]1[N:12]2[CH:13]=[C:14]([C:17]([OH:19])=[O:18])[CH:15]=[CH:16][C:11]2=[N:10][C:9]=1[C:21]1[CH:22]=[CH:23][C:24]([CH3:27])=[CH:25][CH:26]=1)=[O:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
84 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
3 g
Type
reactant
Smiles
CN(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)OC)C2=CC=C(C=C2)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
( 338.1503 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 338.1505 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed
WASH
Type
WASH
Details
the aqueous phase washed with chloroform
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid obtained
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by chromatography (chloroform:methanol, 9:1)
CUSTOM
Type
CUSTOM
Details
to give hapten-I (1.67 g, 58%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)O)C2=CC=C(C=C2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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